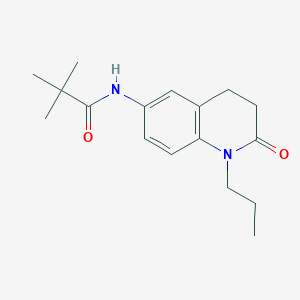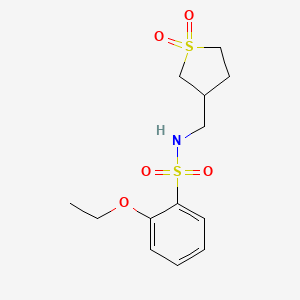![molecular formula C10H16ClNO2 B2993017 2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride CAS No. 1208889-84-2](/img/structure/B2993017.png)
2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white crystalline appearance and solubility in water and alcohols.
Vorbereitungsmethoden
The synthesis of 2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride typically involves the following steps:
Preparation of 2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol: This step involves the reaction of 4-(2-Aminoethyl)phenol with ethylene oxide under controlled conditions to form the desired product.
Formation of Hydrochloride Salt: The resulting 2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in organic synthesis, aiding in the formation of various chemical compounds.
Biology: The compound is employed in biological research for labeling and analysis purposes. It can be used to study cellular processes and interactions.
Medicine: In the medical field, it is investigated for its potential therapeutic properties, including its role in drug development and delivery systems.
Industry: The compound is utilized in the production of dyes, coatings, and polymers, contributing to the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride can be compared with other similar compounds, such as:
2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol: The non-hydrochloride form of the compound, which has similar properties but different solubility and stability characteristics.
4-(2-Aminoethyl)phenol: A precursor in the synthesis of the compound, with distinct chemical and physical properties.
2-(4-Aminophenyl)ethanol: Another related compound with different applications and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts unique solubility, stability, and reactivity characteristics, making it suitable for a wide range of applications.
Eigenschaften
IUPAC Name |
2-[4-(2-aminoethyl)phenoxy]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c11-6-5-9-1-3-10(4-2-9)13-8-7-12;/h1-4,12H,5-8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPFRYMRWRTDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.4.1.04,9]docosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2992935.png)

![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2992937.png)

![N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide](/img/structure/B2992943.png)
![11-Ethyl-6,8-dimethyloxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(2H,11H)-dione](/img/structure/B2992945.png)



![N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2992949.png)
![3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2992951.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2992952.png)

![1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2992954.png)
